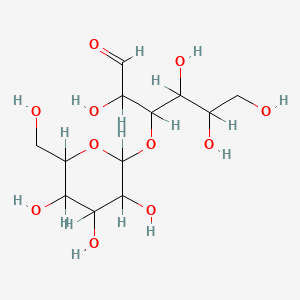
1,3-Mannosylmannose
概要
説明
1,3-Mannosylmannose is a disaccharide composed of two mannose units linked by an alpha-1,3-glycosidic bond. This compound is significant in the study of carbohydrate metabolism and glycoprotein synthesis, particularly in the context of mannose-deficient glycoproteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Mannosylmannose typically involves the glycosylation of a mannose derivative with another mannose unit. The reaction conditions often include the use of a glycosyl donor and acceptor, with catalysts such as Lewis acids to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a mannose residue from a donor molecule to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency.
化学反応の分析
Types of Reactions
1,3-Mannosylmannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Formation of mannose-derived aldehydes and acids.
Reduction: Formation of mannitol.
Substitution: Formation of acetylated or benzoylated mannose derivatives.
科学的研究の応用
1,3-Mannosylmannose has diverse applications in scientific research:
Chemistry: Used as a model compound in the study of glycosidic bond formation and carbohydrate chemistry.
Biology: Investigated for its role in cell wall biosynthesis in yeast and other microorganisms.
Medicine: Explored for its potential in treating disorders related to carbohydrate metabolism, such as congenital disorders of glycosylation.
Industry: Utilized in the production of glycoproteins and other biotechnological applications.
作用機序
The mechanism of action of 1,3-Mannosylmannose involves its incorporation into glycoproteins and other glycoconjugates. It serves as a substrate for glycosyltransferases, which catalyze the transfer of mannose residues to acceptor molecules. This process is crucial for the proper folding and function of glycoproteins, impacting various cellular pathways and functions .
類似化合物との比較
Similar Compounds
- Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- 4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
Uniqueness
1,3-Mannosylmannose is unique due to its specific glycosidic linkage and its role in the study of mannose-deficient glycoproteins. Unlike its methylated or nitrophenyl derivatives, it is directly involved in biological processes and has significant implications in medical research .
特性
IUPAC Name |
2,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















